N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide
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Overview
Description
N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring, an ethoxyphenyl group, and a sulfonyl-ethylglycinamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole ring. This can be achieved through the reaction of catechol with methylene chloride in the presence of a base such as potassium carbonate.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where the benzodioxole intermediate reacts with ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the ethoxyphenyl intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Formation of Glycinamide Moiety: The final step involves the formation of the glycinamide moiety through the reaction of the sulfonyl intermediate with ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Research: The compound is used to study cell cycle regulation and apoptosis mechanisms.
Chemical Biology: The compound serves as a tool for investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide can be compared with other similar compounds to highlight its uniqueness:
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: This compound also contains a benzodioxole ring but differs in its substitution pattern and biological activity.
N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide: This compound has a cyanoacetamide group instead of a glycinamide moiety, leading to different chemical properties and applications.
The unique combination of the benzodioxole ring, ethoxyphenyl group, and sulfonyl-ethylglycinamide moiety in this compound contributes to its distinct chemical behavior and biological activity.
Properties
Molecular Formula |
C19H22N2O6S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-ethoxyphenyl)sulfonyl-ethylamino]acetamide |
InChI |
InChI=1S/C19H22N2O6S/c1-3-21(28(23,24)16-8-6-15(7-9-16)25-4-2)12-19(22)20-14-5-10-17-18(11-14)27-13-26-17/h5-11H,3-4,12-13H2,1-2H3,(H,20,22) |
InChI Key |
MJMMQBFHLIJXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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